![molecular formula C13H12N4O2S2 B2597203 1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-39-3](/img/structure/B2597203.png)
1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione, also known as DMP-777, is a novel pyrimido[4,5-d]pyrimidine derivative that has gained attention due to its potential as a therapeutic agent. The compound exhibits a unique chemical structure that allows it to interact with specific biological targets, making it a promising candidate for drug development.
Scientific Research Applications
Molecular Structures and Interactions
Research focusing on similar pyrido and pyrimidine derivatives has highlighted their interesting molecular structures and potential for forming different crystal structures due to various intermolecular interactions such as hydrogen bonding and π-π stacking interactions. These properties make them suitable candidates for studying molecular assembly and designing materials with specific physical properties (Jorge Trilleras et al., 2009).
Synthetic Methods and Chemical Reactions
Studies have also explored synthetic methods for creating pyrimidine derivatives, showcasing the compound's versatility in chemical reactions. For example, the regioselective amination of condensed pyrimidines has been investigated, providing insights into the chemical synthesis and modification of pyrimidine-based compounds (A. Gulevskaya et al., 1994). Moreover, novel multicomponent synthesis approaches have been developed for pyridine-pyrimidines and their derivatives, highlighting the efficiency of using catalysts and microwave irradiation for the synthesis of complex molecules (Fahime Rahmani et al., 2018).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds exhibit solid-state fluorescence and solvatochromism, making them potential candidates for applications in pH sensing and as components in optoelectronic devices due to their adjustable photophysical properties (Han Yan et al., 2017).
Catalysis and Green Chemistry
Research has also extended into the use of pyrimidine derivatives in catalysis and green chemistry, demonstrating their role in facilitating the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones in water, which emphasizes the environmental benefits and efficiency of using recyclable catalysts (Sanny Verma et al., 2012).
Optical and Nonlinear Optical Properties
The exploration of pyrimidine-based bis-uracil derivatives for their optical and nonlinear optical properties has opened up new avenues for their application in materials science, particularly in the development of materials for optical, nonlinear optical, and drug discovery applications (B. Mohan et al., 2020).
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pyrimidine derivatives also exhibit a wide range of biological activities . They have been used in the synthesis of various drugs and have shown promising results in antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-16-10-8(12(18)17(2)13(16)19)11(20-3)15-9(14-10)7-5-4-6-21-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIXKOVTTYQLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
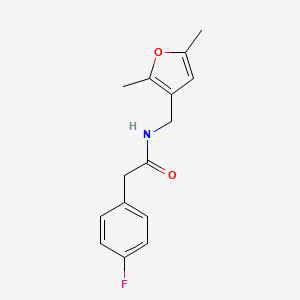
![N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
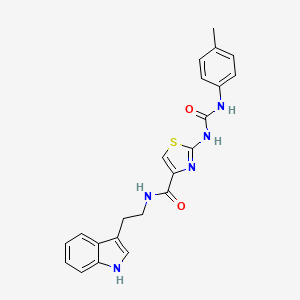
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
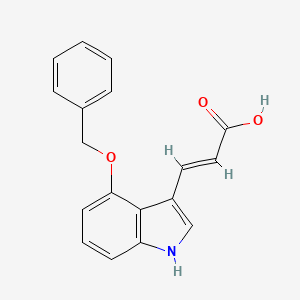
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

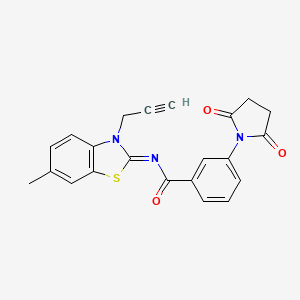
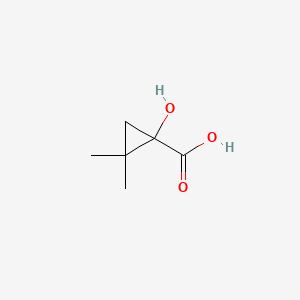
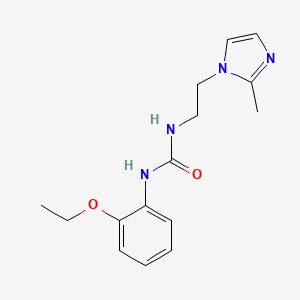
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2597143.png)